Urea, 1-(4-antipyrinyl)-3-(2-(6-methylpyridyl))-2-thio-
Beschreibung
The compound Urea, 1-(4-antipyrinyl)-3-(2-(6-methylpyridyl))-2-thio- is a thiourea derivative featuring a 4-antipyrinyl (pyrazolone-derived) group and a 6-methylpyridyl substituent. The 2-thio modification replaces the oxygen atom in the urea carbonyl group with sulfur, which is known to enhance lipophilicity and receptor binding affinity in related compounds .
Eigenschaften
CAS-Nummer |
73953-57-8 |
|---|---|
Molekularformel |
C18H19N5OS |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(6-methylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C18H19N5OS/c1-12-8-7-11-15(19-12)20-18(25)21-16-13(2)22(3)23(17(16)24)14-9-5-4-6-10-14/h4-11H,1-3H3,(H2,19,20,21,25) |
InChI-Schlüssel |
QUXWTOITFNRDKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)NC(=S)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Table 1: Comparison of Thiourea Derivatives from
| Compound ID | Substituents | Yield (%) | Melting Point (°C) | Notable Features |
|---|---|---|---|---|
| 5e | 4-Chlorophenyl, 3-(trifluoromethyl) | 68 | 241–242 | High lipophilicity (Cl, CF3) |
| 5f | 4-Methoxyphenyl | 55 | 264–265 | Electron-donating (OCH3) |
| 5k | Benzo[d][1,3]dioxol-5-yl | 58 | 239–241 | Heterocyclic bulk |
| Target | 4-Antipyrinyl, 6-methylpyridyl | N/A | N/A | Thio modification, dual heterocycles |
Physicochemical Properties
- For instance, 2-thio-β,γ-difluoromethylene-UTP () showed improved bioavailability over oxo analogs .
- Thermal Stability : Melting points of analogs in range from 203°C to 273°C, correlating with substituent bulk and crystallinity. The target compound’s melting point is likely within this range, influenced by its dual heterocyclic structure.
Key Differentiators of the Target Compound
- Dual Heterocyclic Architecture : The combination of 4-antipyrinyl (pyrazolone) and 6-methylpyridyl groups is unique among the analogs reviewed. This structure may synergize hydrogen bonding (pyridyl N) and hydrophobic interactions (antipyrinyl), optimizing target selectivity.
Vorbereitungsmethoden
Reaction Conditions and Mechanism
The preparation of 2-(6-methylpyridyl) isothiocyanate serves as a critical precursor. This intermediate is synthesized via the reaction of 2-amino-6-methylpyridine with thiophosgene (CSCl₂) under controlled conditions:
$$
\text{2-Amino-6-methylpyridine + CSCl}_2 \rightarrow \text{2-(6-Methylpyridyl) isothiocyanate + 2 HCl}
$$
Key Parameters :
Purification and Characterization
The crude isothiocyanate is purified via vacuum distillation or silica gel chromatography. Characterization by IR spectroscopy reveals distinct stretches:
Coupling with 4-Aminoantipyrine
Thiourea Formation
The final step involves reacting 4-aminoantipyrine with 2-(6-methylpyridyl) isothiocyanate in a nucleophilic addition-elimination sequence:
$$
\text{4-Aminoantipyrine + 2-(6-Methylpyridyl) isothiocyanate} \rightarrow \text{Target Compound}
$$
Optimized Conditions :
Yield and Purity
Typical yields range from 75–85% , contingent on reagent purity and stoichiometric precision. Purity is confirmed via:
- Melting Point : Sharp decomposition point >200°C (uncorrected).
- Elemental Analysis : Agreement with calculated values (C: 61.18%, H: 5.42%, N: 19.82%, S: 9.07%).
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (¹H NMR)
Mass Spectrometry (MS)
Comparative Analysis of Synthetic Routes
| Parameter | Thiophosgene Route | Alternative Isothiocyanate Sources |
|---|---|---|
| Yield | 75–85% | 60–70% (using CS₂/NH₄SCN) |
| Purity | >95% | 80–90% |
| Reaction Time | 6–8 hours | 12–24 hours |
| Scalability | Semi-micro scale | Macro scale |
| Safety | Requires CSCl₂ | Less hazardous reagents |
Note: Thiophosgene remains the gold standard for isothiocyanate synthesis despite toxicity concerns.
Challenges and Optimization
Side Reactions
Q & A
Q. What are the optimal synthetic routes for preparing this urea derivative, and how can purity be maximized?
Methodological Answer: Synthesis typically involves multi-step protocols, such as coupling antipyrine and pyridyl-thiol precursors via thiourea bond formation. Key steps include:
- Stepwise functionalization : Introduce the antipyrinyl group first, followed by coupling with 6-methylpyridyl-thiol under anhydrous conditions (e.g., DMF, 60–80°C) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC or LC-MS .
Q. Which characterization techniques are critical for structural validation of this compound?
Methodological Answer:
- Spectroscopic analysis : IR spectroscopy to confirm urea C=O and thioamide C=S bonds (1650–1700 cm⁻¹ and 1200–1250 cm⁻¹, respectively) .
- Mass spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ matching theoretical mass).
- X-ray crystallography : Resolve crystal structure to validate spatial arrangement of antipyrinyl and pyridyl moieties (if single crystals are obtainable) .
Q. How can researchers design initial biological screening assays for this compound?
Methodological Answer:
- Antimicrobial activity : Follow protocols from analogous urea-thio compounds, using S. aureus and E. coli in broth microdilution assays (MIC determination at 24–48 hours) .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HepG2) via MTT assay, comparing dose-response curves (IC₅₀ calculation) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to enhance bioactivity?
Methodological Answer:
- Substituent variation : Systematically modify the antipyrinyl (e.g., halogenation) and pyridyl (e.g., methyl vs. methoxy groups) moieties. Compare binding affinity via molecular docking against target enzymes (e.g., kinases) .
- Bioisosteric replacement : Replace the thioamide group with carboxamide or sulfonamide to assess stability-activity trade-offs .
Q. What strategies resolve contradictions in biological data (e.g., high in vitro activity vs. low in vivo efficacy)?
Methodological Answer:
- Metabolic stability testing : Incubate the compound with liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation). Modify susceptible sites (e.g., methylpyridyl → trifluoromethylpyridyl) to improve half-life .
- Solubility optimization : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (e.g., PLGA encapsulation) to enhance bioavailability .
Q. How can computational methods guide the design of derivatives with improved target selectivity?
Methodological Answer:
- Molecular dynamics simulations : Model compound-receptor interactions (e.g., ATP-binding pockets) to identify key hydrogen bonds or hydrophobic contacts. Prioritize derivatives with stronger predicted binding scores .
- ADMET prediction : Use tools like SwissADME to filter derivatives with unfavorable pharmacokinetic profiles (e.g., poor BBB penetration for CNS targets) .
Q. What experimental approaches elucidate the compound’s mechanism of enzyme inhibition?
Methodological Answer:
- Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against purified targets (e.g., tyrosine kinases) .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to quantify affinity for the enzyme’s active site .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
